(1S,2R)-2-aminocyclohexanol hydrochloride
Overview
Description
“(1S,2R)-2-aminocyclohexanol hydrochloride” is a chemical compound. It’s also known as “(1S,2R)-(+)-α-(1-Methylaminoethyl)benzyl alcohol hydrochloride” and "(1S,2R)-(+)-2-Methylamino-1-phenyl-1-propanol hydrochloride" . It’s used in the preparation of heterocyclic compounds and as a reagent or ligand for the synthesis of aryl/heteroaryl derivatives and organometallic complexes .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-aminocyclohexanol hydrochloride” is represented by the linear formula: C6H5CH [CH (NHCH3)CH3]OH · HCl . The InChI code is 1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,2R)-2-aminocyclohexanol hydrochloride” include its molecular weight of 201.69 . It forms crystals and has an optical activity of [α]23/D +34.3°, c = 5 in H2O . Its melting point is 218-220 °C .Scientific Research Applications
Enzymatic Synthesis
- Enzymatic Preparation : The enzymatic preparation of enantiomerically pure (1R,2R)- and (1S,2S)-2-aminocyclohexanols was achieved through Pseudomonas cepacia lipase-catalyzed enantioselective hydrolysis, providing a practical method for industrial preparation (Takada et al., 1994).
Synthesis and Biologic Evaluation
- Metabolite Synthesis for Anticancer Activity : Synthesis of major metabolites from N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea led to the preparation of compounds from 4-aminocyclohexanols. These metabolites showed significant activity against murine leukemia and suggest anticancer activity of CCNU primarily due to its metabolites (Johnston et al., 1975).
Antidotes for Poisoning
- Synthesis of Antidotes : The synthesis of 2-aminocyclohexanols was explored for developing antidotes for anticholinesterase poisoning. This research indicates potential applications in creating protective agents against certain types of chemical poisoning (Bannard & Parkkari, 1970).
Asymmetric Catalysis
- Ligands in Asymmetric Catalysis : The resolution of racemic 2-aminocyclohexanol derivatives provided enantiomers with high enantiomeric excess. These derivatives were used as ligands in asymmetric catalysis, leading to products with high enantiomeric purity (Schiffers et al., 2006).
Drug Metabolism Studies
- Metabolism Studies : Research on cyclohexylamine metabolites in various species, including humans, revealed that 2-aminocyclohexanols are minor metabolites. This suggests their potential role in understanding drug metabolism and pharmacokinetics (Renwick & Williams, 1972).
Molecular Switches
- pH-Triggered Molecular Switches : Trans-2-aminocyclohexanols have been used as pH triggers for conformationally controlled crowns and podands, demonstrating their potential as molecular switches in various chemical processes (Samoshin et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-aminocyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-aminocyclohexanol hydrochloride | |
CAS RN |
6936-47-6, 200352-28-9 | |
Record name | NSC21549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1S,2R)-2-aminocyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-2-Aminocyclohexanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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